molecular formula C12H11F3N2O4S B12200605 3,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide

3,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide

Cat. No.: B12200605
M. Wt: 336.29 g/mol
InChI Key: MOZRFULUVTVHJZ-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, including a trifluoromethoxy group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide typically involves multiple steps. One common method includes the reaction of 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride with 4-(trifluoromethoxy)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]methyl]aniline
  • 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)

Uniqueness

3,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group, in particular, enhances its stability and reactivity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C12H11F3N2O4S

Molecular Weight

336.29 g/mol

IUPAC Name

3,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C12H11F3N2O4S/c1-7-11(8(2)21-16-7)22(18,19)17-9-3-5-10(6-4-9)20-12(13,14)15/h3-6,17H,1-2H3

InChI Key

MOZRFULUVTVHJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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